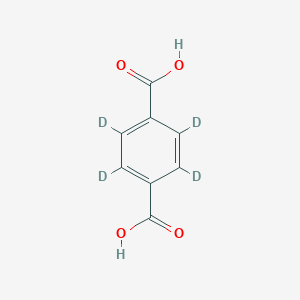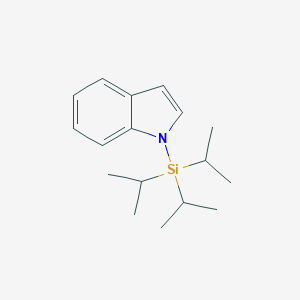![molecular formula C22H42NO8P B044353 [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117549-94-7](/img/structure/B44353.png)
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as DHEP, is a synthetic phospholipid that has been extensively studied for its potential in various scientific research applications. It is a cationic lipid that can be used for the delivery of nucleic acids, proteins, and other biomolecules into cells.
Wirkmechanismus
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate works by forming liposomes, which are lipid bilayer structures that can encapsulate biomolecules. The cationic charge of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate allows it to interact with negatively charged biomolecules, such as nucleic acids, and facilitate their delivery into cells. Once inside the cell, the liposomes can fuse with the cell membrane, releasing the encapsulated biomolecules into the cytoplasm.
Biochemical and Physiological Effects:
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in various scientific research applications. It has been shown to be effective in delivering nucleic acids and proteins into cells, and has been used in a variety of in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its high efficiency in delivering biomolecules into cells. It has also been shown to have low toxicity and high biocompatibility, making it a safe and effective option for use in various scientific research applications. However, one limitation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other transfection agents.
Zukünftige Richtungen
There are many potential future directions for the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of focus is the development of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate-based vaccines, which could be used to deliver antigens and adjuvants into cells to stimulate an immune response. Another potential direction is the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for the delivery of CRISPR/Cas9 gene editing systems into cells. Additionally, further research is needed to optimize the synthesis and formulation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for use in various scientific research applications.
Synthesemethoden
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the reaction of cyclopentyl diol with hexanoyl chloride followed by the reaction of the resulting cyclopentyl hexanoate with 2-(trimethylammonio)ethyl phosphate. The resulting [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential in various scientific research applications, including gene therapy, drug delivery, and vaccine development. It has been shown to be an effective transfection agent for the delivery of nucleic acids, such as plasmid DNA and siRNA, into cells. [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used for the delivery of proteins and peptides into cells, as well as for the development of lipid-based vaccines.
Eigenschaften
CAS-Nummer |
117549-94-7 |
|---|---|
Produktname |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C22H42NO8P |
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1 |
InChI-Schlüssel |
YDWZHMDKWNAPFJ-DXIQSLLYSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Synonyme |
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer 1-PDHCT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)


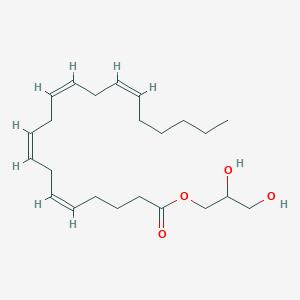
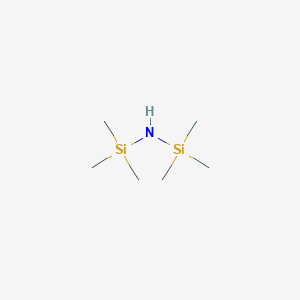
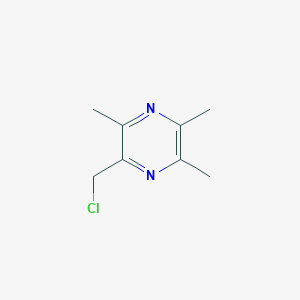
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)

![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)

